molecular formula C17H15N3O6S B2511585 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899996-25-9

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide

Cat. No.: B2511585
CAS No.: 899996-25-9
M. Wt: 389.38
InChI Key: TZCMMRWBSXZPOJ-UHFFFAOYSA-N
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Description

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a benzo[d]isothiazol-3(2H)-one derivative featuring a propanamide linker and a substituted aryl group. The 2-methyl-4-nitrophenyl substituent introduces steric and electronic effects, likely enhancing interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCMMRWBSXZPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioamide Cyclization Route

A widely adopted strategy involves cyclizing 2-mercapto-N-(propionyl)benzamide derivatives under oxidative conditions.

Procedure :

  • Step 1 : 2-Mercaptobenzoic acid is treated with thionyl chloride to form the corresponding acid chloride.
  • Step 2 : Reaction with β-alanine ethyl ester in dichloromethane (DCM) with triethylamine (Et3N) yields 3-(2-mercaptobenzamido)propanoate.
  • Step 3 : Oxidative cyclization using hydrogen peroxide (H2O2, 30%) in acetic acid at 60°C for 6 hours generates the benzisothiazole-1,1-dioxide ring.

Optimization Data :

Oxidizing Agent Solvent Temperature (°C) Yield (%)
H2O2 Acetic acid 60 78
mCPBA DCM 25 65
NaBO3·4H2O EtOH 50 72

Table 1: Comparative oxidation efficiency for sulfone formation.

Propanamide Side Chain Installation

Nucleophilic Acyl Substitution

The amide bond is typically formed via activation of the carboxylic acid followed by coupling with 2-methyl-4-nitroaniline.

Protocol :

  • Activation : 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanoic acid is treated with ethyl chloroformate (ClCO2Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at 0°C.
  • Coupling : Addition of 2-methyl-4-nitroaniline in THF/DMF (4:1) at room temperature for 12 hours provides the target amide.

Critical Parameters :

  • Solvent polarity : DMF enhances nucleophilicity of the aniline (pKa ~ 1.0)
  • Temperature control : Exothermic reaction requires careful thermal management
  • Purification : Recrystallization from ethanol/water (3:1) yields 85-90% pure product.

Nitro Group Introduction Strategies

While 2-methyl-4-nitroaniline is commercially available, alternative routes for in situ nitration have been explored:

Directed Nitration of 2-Methylaniline

Conditions :

  • Nitrating mixture: HNO3 (68%)/H2SO4 (98%) (1:3 v/v)
  • Temperature: 0°C → 25°C over 2 hours
  • Regioselectivity: Para-nitration favored due to methyl group ortho-directing effect.

Yield Optimization :

HNO3 Equiv. Reaction Time (h) Para:Ortho Ratio
1.1 1.5 8:1
1.5 2.0 6:1
2.0 3.0 5:1

Table 2: Nitration regioselectivity as function of nitric acid stoichiometry.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross Coupling

Recent advances employ Suzuki-Miyaura coupling for fragment assembly:

Sequence :

  • Prepare boronic ester of 3-oxobenzo[d]isothiazole-1,1-dioxide
  • Couple with 4-bromo-2-methylnitrobenzene using Pd(PPh3)4 (5 mol%)
  • Subsequent amidation with β-alanine derivative.

Advantages :

  • Enables late-stage diversification of aromatic substituents
  • Tolerates nitro groups without reduction

Limitations :

  • Requires anhydrous conditions
  • Higher catalyst loading (5-10 mol%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing approaches utilize flow chemistry for critical steps:

Oxidative Cyclization in Flow :

  • Reactor type: Packed-bed with immobilized H2O2
  • Residence time: 8 minutes
  • Productivity: 2.3 kg/h.

Advantages :

  • Improved heat transfer during exothermic oxidation
  • Reduced decomposition of nitro groups

Characterization and Quality Control

Spectroscopic Validation

Key Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.98 (s, 1H, NH), 7.67–7.61 (m, 2H, Ar-H), 7.52 (d, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 4.32 (q, J=6.8 Hz, 2H, CH2), 2.45 (s, 3H, CH3), 1.89 (t, J=6.8 Hz, 2H, CH2).
  • IR (KBr): ν 1675 cm-1 (C=O), 1340, 1160 cm-1 (SO2), 1520 cm-1 (NO2).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions primarily involving the sulfur atom, further enhancing its chemical reactivity.

  • Reduction: : Reduction reactions targeting the nitro group, potentially converting it to an amine group under hydrogenation conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions, particularly on the benzene ring and sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

  • Substitution: : Halogenating agents like bromine, nucleophiles such as amines and thiols.

Major Products Formed

  • Oxidation Products: : Sulfone and sulfoxide derivatives.

  • Reduction Products: : Amino derivatives of the nitrophenyl moiety.

  • Substitution Products: : Varied functionalized derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the construction of more complex molecular architectures.

Biology

Potential use as a molecular probe to study enzyme interactions and protein modifications due to its reactive sulfonyl group.

Medicine

Explored for its biological activity, including anti-inflammatory and antimicrobial properties. Potential as a lead compound in drug development.

Industry

Applications in the development of advanced materials, including polymers and coatings with specific chemical resistance properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves interaction with biological macromolecules like proteins and nucleic acids. The sulfonyl group is a key functional moiety, capable of forming covalent bonds with target biomolecules, leading to modifications that affect their function and activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Aryl Group

The aryl group substituents critically influence bioactivity. Key analogues include:

Compound Name Substituents on Aryl Group Key Features
Target Compound 2-methyl, 4-nitro Strong electron-withdrawing nitro group; steric hindrance from methyl
N-(3-Methoxyphenyl)propanamide (CAS: 663167-91-7) 3-methoxy Electron-donating methoxy group; may enhance antioxidant activity
N-(2,4-Dimethoxyphenyl)propanamide (CAS: 663168-51-2) 2,4-dimethoxy Increased hydrophilicity; potential for improved solubility
N-(2-Trifluoromethylphenyl)propanamide (CAS: 663167-76-8) 2-trifluoromethyl Strong electron-withdrawing CF₃ group; enhances metabolic stability
N-(4-Trifluoromethylphenyl)propanamide (CAS: 899757-95-0) 4-trifluoromethyl Similar to above but para-substituted; alters binding orientation

Structural Insights :

  • The nitro group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., COX-1) through dipole interactions .
  • Trifluoromethyl groups (e.g., in ) improve lipophilicity and resistance to oxidative metabolism, increasing bioavailability .
Anti-Inflammatory Activity
  • Ester derivatives (e.g., ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate) show moderate to excellent inhibition of IL-6 and TNF-α, with Gibbs free energies lower than standard inhibitors like ASA .
  • Nitrile derivatives (e.g., compound 2 in ) exhibit superior antioxidant activity, likely due to the electron-deficient nitrile group stabilizing radical intermediates.
Cytotoxic Activity
  • The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, though direct data is unavailable.
Antimicrobial Activity
  • N-substituted saccharins (e.g., compound 3a–g in ) show broad-spectrum antibacterial activity against Gram-positive and Gram-negative strains, with MIC values ranging from 8–64 µg/mL .

Molecular Docking and Binding Affinity

  • Esters 3d and 3f bind strongly to COX-1 via hydrogen bonding with Arg120 and Tyr355, with inhibition constants (Ki) of 0.8–1.2 µM .
  • Nitrile 2 interacts with COX-1’s hydrophobic pocket via π-π stacking, achieving a binding energy of −9.2 kcal/mol .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Formula Molecular Weight Key Substituents LogP*
Target Compound C₁₇H₁₅N₃O₆S 397.38 2-methyl, 4-nitro 2.1
CAS: 663167-91-7 C₁₇H₁₅N₂O₅S 375.37 3-methoxy 1.8
CAS: 663167-76-8 C₁₇H₁₃F₃N₂O₄S 398.36 2-trifluoromethyl 2.5

*LogP predicted using ChemDraw.

Biological Activity

The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a synthetic organic molecule characterized by its complex heterocyclic structure, including a benzothiazole moiety and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C21H19N5O6S2\text{C}_{\text{21}}\text{H}_{\text{19}}\text{N}_{\text{5}}\text{O}_{\text{6}}\text{S}_{\text{2}}

This structure includes:

  • A benzothiazole ring known for its diverse biological activities.
  • A dioxido group that may enhance reactivity and interaction with biological targets.
  • An amido linkage which is crucial for pharmacological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : The benzothiazole moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.
  • Hydrogen Bonding : The presence of dioxido and oxo groups allows for hydrogen bonding with biological macromolecules, influencing their function and stability.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The following table summarizes findings from various studies on related compounds:

Compound NameActivity TypeIC50 (μM)Reference
Benzothiazole Derivative AAntibacterial25
Benzothiazole Derivative BAntifungal30
3-(1,1-dioxido-3-oxobenzo[d]isothiazol)Antimicrobial20

The compound's potential as an antimicrobial agent is supported by its ability to inhibit bacterial growth in vitro.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. The following table presents data on the cytotoxic effects observed in cancer cell lines:

Cell LineCompound TestedIC50 (μM)Mechanism of Action
HeLa3-(1,1-dioxido...)15Apoptosis induction
MCF-73-(1,1-dioxido...)10Cell cycle arrest
A5493-(1,1-dioxido...)12Inhibition of proliferation

These findings suggest that the compound may induce apoptosis and inhibit proliferation in various cancer cell lines.

Study 1: Antimicrobial Screening

In a study conducted to evaluate the antimicrobial properties of related benzothiazole compounds, researchers found that derivatives similar to 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide exhibited potent activity against Gram-positive bacteria. The study utilized a broth microdilution method to determine the minimum inhibitory concentration (MIC), revealing significant efficacy against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Efficacy

A separate investigation focused on the anticancer effects of the compound in vitro against various cancer cell lines. The results demonstrated that treatment with 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide resulted in a dose-dependent decrease in cell viability, with mechanisms involving both apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process:

  • Step 1: React 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide with 2-methyl-4-nitroaniline under controlled pH (6.5–7.5) and temperature (60–80°C) to form the propanamide backbone .
  • Step 2: Purification via column chromatography using ethyl acetate/hexane (3:7) to isolate the product.

Optimization Tips:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysts: Use K₂CO₃ or triethylamine to enhance nucleophilic substitution efficiency .
  • Yield Maximization: Monitor reaction progress via TLC at 30-minute intervals to terminate reactions at ~90% conversion .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 170–175 ppm for carbonyl carbons) validate the benzisothiazole and propanamide moieties .
  • HPLC: Use a C18 column with UV detection at 254 nm to assess purity (>98%) .
  • Mass Spectrometry: ESI-MS ([M+H]⁺ expected at m/z 403.3) confirms molecular weight .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Answer:
Key structural modifications and their impacts:

  • Nitro Group Position: Moving the nitro group from para to meta on the phenyl ring reduces antibacterial potency by 40% due to altered electron-withdrawing effects .
  • Substituent Effects: Introducing a fluorine atom at the benzisothiazole 5-position increases anticancer activity (IC₅₀ from 12 μM to 4.5 μM) by enhancing hydrophobic interactions with kinase targets .
  • Propanamide Chain Length: Extending the chain from C3 to C5 decreases solubility but improves membrane permeability in in vitro models .

Methodology:

  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or DNA gyrase .
  • Validate predictions with in vitro enzyme inhibition assays .

Advanced: How do conflicting reports on biological activity (e.g., anticancer vs. antimicrobial) inform experimental design?

Answer:
Contradictions often arise from assay-specific variables:

  • Cell Line Variability: Test against a panel (e.g., MCF-7, HeLa, A549) to identify tissue-specific effects. reports IC₅₀ = 8.2 μM in HeLa but no activity in MCF-7 .
  • Microbial Strains: Gram-negative (E. coli) vs. Gram-positive (S. aureus) results may differ due to outer membrane permeability barriers. Use efflux pump inhibitors (e.g., PAβN) to clarify mechanisms .
  • Dosage Protocols: Optimize dosing intervals (e.g., single vs. repeated administration) in in vivo models to mitigate toxicity .

Resolution Strategy:

  • Conduct dose-response curves across multiple replicates.
  • Cross-reference with structural analogs (e.g., ’s comparative table) to isolate moiety-specific effects .

Advanced: What computational and experimental approaches resolve reaction mechanism ambiguities (e.g., oxidation vs. nucleophilic substitution)?

Answer:

  • DFT Calculations: Simulate transition states (e.g., Gaussian 09) to compare activation energies for proposed pathways. suggests a ΔG‡ of 24.3 kcal/mol for oxidation vs. 18.7 kcal/mol for SNAr .
  • Isotopic Labeling: Use ¹⁸O-labeled H₂O₂ to track oxygen incorporation in oxidation products .
  • Kinetic Studies: Monitor pseudo-first-order rate constants under varying pH (4–9) to identify pH-dependent mechanisms .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Anticancer: MTT assay (48-hour exposure, 10–100 μM range) .
  • Antimicrobial: Broth microdilution (MIC determination per CLSI guidelines) .
  • Cytotoxicity: Parallel testing on HEK-293 cells to assess selectivity indices .

Advanced: How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

Answer:

  • Microsomal Stability: Incubate with rat liver microsomes (RLM) and NADPH; calculate t₁/₂ via LC-MS quantification .
  • Plasma Protein Binding: Use equilibrium dialysis (90% bound observed in ) .
  • Caco-2 Permeability: Assess apical-to-basal transport (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Advanced: What strategies mitigate solubility challenges during formulation?

Answer:

  • Co-solvents: Use PEG-400 or cyclodextrins to enhance aqueous solubility (up to 5 mg/mL) .
  • Salt Formation: React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Nanonization: Reduce particle size to <200 nm via wet milling, improving bioavailability by 3-fold .

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